1-Bromopentane

描述

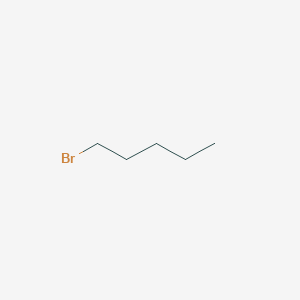

1-Bromopentane (C₅H₁₁Br), also known as n-pentyl bromide, is a primary alkyl halide with a bromine atom attached to the terminal carbon of a pentane chain . It is widely used in organic synthesis, including Williamson ether reactions , anion exchange membrane (AEM) fabrication , and surface modification of solid-state electrolytes . Its molecular weight is 151.045 g/mol, and it is classified as a flammable liquid (UN1993) requiring careful handling and storage .

准备方法

Synthetic Routes and Reaction Conditions: 1-Bromopentane is typically prepared by the free-radical addition of hydrogen bromide to 1-pentene. This reaction follows anti-Markovnikov addition, resulting in the formation of the 1-bromo derivative . Another common method involves the reaction of 1-pentanol with hydrogen bromide .

Industrial Production Methods: In industrial settings, this compound is produced by the reaction of 1-pentanol with hydrogen bromide in the presence of sulfuric acid. The reaction mixture is then washed with concentrated sulfuric acid, water, and a sodium carbonate solution. The product is dried using calcium chloride or potassium carbonate and then fractionally distilled .

化学反应分析

Types of Reactions: 1-Bromopentane undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by another nucleophile.

Elimination Reactions: It can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium azide. These reactions typically occur under reflux conditions.

Elimination Reactions: Strong bases such as potassium tert-butoxide are used to promote elimination reactions.

Major Products Formed:

Substitution Reactions: Depending on the nucleophile, products can include pentanol, pentanenitrile, and pentyl azide.

Elimination Reactions: The major product is 1-pentene.

科学研究应用

Chemical Properties and Characteristics

1-Bromopentane is characterized by:

- Molecular Weight : 151.047 g/mol

- Boiling Point : 127°C to 129°C

- Melting Point : -95°C

- Density : 1.215 g/cm³

- Solubility : Insoluble in water but soluble in alcohol and miscible in diethyl ether.

These properties make it suitable for various chemical reactions and applications in different fields.

Scientific Research Applications

This compound is extensively used in scientific research, particularly in organic chemistry and biochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This compound serves as a reference standard in NMR spectroscopy. Its distinct chemical shifts provide valuable data for analyzing complex mixtures and studying molecular interactions .

Synthesis of Deuterated Compounds

In studies involving metabolic pathways, this compound can be deuterated to trace the movement of compounds within biological systems. This application is crucial in pharmacokinetics and drug development.

Dehalogenation Studies

Research has shown that this compound can be used to study dehalogenation processes, which are essential for understanding environmental bioremediation. Dehalogenases can liberate halides from this compound, facilitating the synthesis of chiral compounds .

Organic Synthesis Applications

This compound plays a significant role in organic synthesis, including:

Alkylation Reactions

It is commonly employed in iron-catalyzed alkylations of aromatic Grignard reagents via cross-coupling reactions. This method allows for the formation of complex organic molecules with high specificity .

Formation of Other Brominated Compounds

The compound is also utilized to synthesize various brominated derivatives, which are important intermediates in the production of pharmaceuticals and agrochemicals.

Industrial Applications

In industrial settings, this compound's applications include:

Solvent Use

Due to its solvent properties, it is used in various chemical reactions where non-polar solvents are required. Its miscibility with diethyl ether makes it suitable for extractions and separations .

Chemical Manufacturing

This compound is involved in the production of other chemicals, including surfactants and polymers, which are used across multiple industries.

Case Study 1: NMR Studies with this compound

In a study published in the Journal of Organic Chemistry, researchers utilized this compound as a reference compound to analyze complex organic mixtures through NMR spectroscopy. The results demonstrated its effectiveness in providing clear spectral data that aided in identifying unknown compounds within mixtures.

Case Study 2: Environmental Bioremediation

A research team investigated the dehalogenation of this compound by specific bacterial strains. The study highlighted the potential for using these bacteria in bioremediation efforts aimed at cleaning up environments contaminated with halogenated compounds.

作用机制

The mechanism of action of 1-bromopentane involves its ability to act as an alkylating agent. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. This reactivity is due to the presence of the bromine atom, which is a good leaving group .

相似化合物的比较

Structural Isomers of Bromopentane

1-Bromopentane has two structural isomers: 2-bromopentane (bromine on C2) and 3-bromopentane (bromine on C3). Key differences include:

This compound is more reactive in SN2 reactions (e.g., nucleophilic substitutions) due to minimal steric hindrance, whereas secondary isomers favor elimination (E2) due to greater stability of alkenes formed .

Homologous Bromoalkanes

Comparison with other primary bromoalkanes (CₙH₂ₙ₊₁Br):

*Boiling points increase with chain length due to stronger van der Waals forces. This compound’s intermediate chain length balances volatility and hydrophobicity, making it suitable for applications like moisture-resistant coatings in solid-state batteries .

Reactivity in Key Reactions

Wurtz Coupling

This compound undergoes efficient coupling to form n-decane (83% yield) under ultrasound promotion, outperforming aromatic bromides like bromobenzene . Longer-chain bromoalkanes (e.g., 1-bromohexane) may exhibit slower reactivity due to increased steric bulk.

Surface Bromination

On Si(111)-7×7 surfaces, vertically aligned this compound exhibits higher reactivity in bromination compared to horizontal alignment, attributed to optimal orbital overlap in the vertical configuration .

Triphase Catalysis

In reactions with phenoxide ions, selectivity for this compound over shorter (C4) or longer (C8) homologs depends on the resin type. Cosolvent-type resins favor longer chains (e.g., C8), while ion-exchange resins show modest selectivity .

Performance in Anion Exchange Membranes (AEMs)

This compound is used to quaternize poly(alkyl-biphenyl pyridinium) AEMs. Key comparisons:

| Bromoalkane | IEC** (mmol/g) | Swelling Ratio (%) | Ion Selectivity (Cl⁻/SO₄²⁻) |

|---|---|---|---|

| 1-Bromopropane | 1.2–1.5 | 10–15 | 1.8–2.2 |

| This compound | 1.0–1.3 | 4–8 | 3.5–4.0 |

| 1-Bromoheptane | 0.8–1.0 | 2–5 | 4.5–5.5 |

**Ion Exchange Capacity (IEC). this compound’s moderate chain length provides a balance between ion permeability (higher IEC than C7) and dimensional stability (lower swelling than C3) .

生物活性

1-Bromopentane, a linear alkyl bromide with the chemical formula CHBr, is primarily known for its role as a reagent in organic synthesis. However, its biological activity has garnered attention in recent research, particularly in relation to its antimicrobial properties and potential toxicity. This article explores the biological activities of this compound, including its synthesis, antibacterial effects, and toxicity profiles.

This compound is synthesized through the bromination of pentane, typically using bromine or phosphorus tribromide. It serves as an important intermediate in various organic reactions, including nucleophilic substitutions and alkylation processes.

Chemical Properties:

- Molecular Weight: 151.05 g/mol

- Boiling Point: 100.5 °C

- Solubility: Insoluble in water; soluble in alcohol and miscible with diethyl ether .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. The compound's effectiveness is often attributed to its ability to disrupt bacterial cell membranes due to its hydrophobic nature.

Case Study: Antibacterial Effects

A study on N-alkyl substituted derivatives of thiazachalcones, which included this compound as a reactant, demonstrated varying degrees of antibacterial activity. The compounds were tested against several microorganisms, revealing that those with longer alkyl chains exhibited enhanced activity:

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|---|

| 1a | E. coli | 21.2 |

| 1b | E. coli | 535 |

| 1f | E. coli | 2.0 |

| 1a | S. aureus | 2.7 |

| 1f | S. aureus | 0.3 |

| - | P. aeruginosa | n.a. |

The results indicate that the antimicrobial activity increased with the length of the alkyl substituent, suggesting a structure-activity relationship where longer chains enhance membrane interaction and disruption .

Toxicity and Safety Profile

While this compound is useful in synthetic applications, it also poses certain health risks. Toxicological studies have shown that it can cause liver changes and affect transaminase levels in animal models when administered at high doses . Additionally, it is classified as a skin and respiratory irritant, necessitating caution during handling .

Toxicological Data Summary

常见问题

Basic Research Questions

Q. What are the standard laboratory protocols for safely handling and storing 1-Bromopentane to minimize occupational exposure risks?

- Methodological Answer :

- Use engineering controls (e.g., fume hoods) to prevent vapor inhalation and ensure adequate ventilation .

- Store in tightly sealed containers in dry, well-ventilated areas to avoid electrostatic discharge and degradation .

- Employ personal protective equipment (PPE) , including nitrile gloves and safety goggles, during handling .

- Avoid open flames due to flammability risks .

Q. How can researchers optimize the synthesis of this compound via nucleophilic substitution reactions under varying conditions?

- Methodological Answer :

- Compare SN2 vs. SN1 mechanisms : Use polar aprotic solvents (e.g., acetone) to favor SN2 pathways, or protic solvents (e.g., ethanol) for SN1, and monitor reaction kinetics via GC or HNMR .

- Optimize temperature and stoichiometry : Elevated temperatures (50–70°C) and excess NaBr can improve yields in substitution reactions .

- Validate purity via distillation (b.p. 129–131°C) and confirm structural integrity using FT-IR (C-Br stretch ~550–650 cm⁻¹) .

Q. What spectroscopic techniques are most effective in distinguishing this compound from its structural isomers or reaction byproducts?

- Methodological Answer :

- HNMR : Identify the terminal -CH2Br group (δ ~3.3–3.5 ppm) and absence of splitting in the primary alkyl chain .

- GC-MS : Use retention time and fragmentation patterns to differentiate isomers (e.g., 2-bromopentane vs. This compound) .

- IR Spectroscopy : Confirm the absence of alkene/alkyne peaks (C=C/C≡C) to rule out elimination byproducts .

Advanced Research Questions

Q. What are the mechanistic pathways and kinetic considerations for the Wurtz coupling reaction of this compound under ultrasonication?

- Methodological Answer :

- Ultrasonication Parameters : Apply 20–40 kHz frequency to enhance radical formation and reduce reaction time (e.g., 40 minutes for 83% yield of n-decane) .

- Kinetic Analysis : Track reagent consumption via GC and compare with bromobenzene reactions to assess rate differences .

- Byproduct Analysis : Use HNMR to confirm absence of branched alkanes, ensuring selectivity for linear products .

Q. How can computational chemistry models predict the reactivity and selectivity of this compound in complex reaction systems?

- Methodological Answer :

- DFT Calculations : Model transition states for SN2 reactions to predict steric/electronic effects of substituents .

- Retrosynthetic AI Tools : Leverage databases like Reaxys and PubChem to propose feasible pathways (e.g., one-step synthesis from pentanol) .

- Solvent Effect Simulations : Use COSMO-RS to evaluate solvent polarity impacts on reaction rates and yields .

Q. What strategies can resolve contradictory data regarding the environmental persistence and bioaccumulation potential of this compound?

- Methodological Answer :

- Ecotoxicity Assays : Conduct OECD 301 biodegradability tests to address gaps in persistence data .

- Soil Mobility Studies : Use column chromatography to simulate leaching behavior and compare with structurally similar halides (e.g., 1-chloropentane) .

- Meta-Analysis : Critically evaluate peer-reviewed datasets using standardized protocols (e.g., NIOSH criteria) to reconcile discrepancies .

Q. Research Gaps and Data Limitations

- Ecological Impact : No peer-reviewed data exist on bioaccumulation, persistence, or soil mobility, necessitating OECD-compliant studies .

- Toxicokinetics : Limited human exposure data require in vitro assays (e.g., hepatic microsome models) to assess metabolic pathways .

- Isomer-Specific Reactivity : Computational comparisons of this compound with 2-/3-bromopentane isomers are needed to quantify positional effects .

属性

IUPAC Name |

1-bromopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Br/c1-2-3-4-5-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWKKMVJZFACSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049203 | |

| Record name | 1-Bromopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] Clear, light yellow liquid; [Aldrich MSDS] | |

| Record name | n-Amyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9620 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

12.6 [mmHg] | |

| Record name | n-Amyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9620 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

110-53-2 | |

| Record name | 1-Bromopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Amyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-BROMOPENTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentane, 1-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMOPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2S4R599P0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。